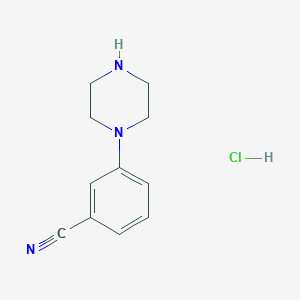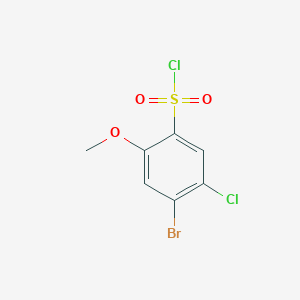
1-(Cyclohexylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CXMTO and has a unique chemical structure that makes it a promising candidate for further investigation.
作用機序
The mechanism of action of CXMTO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. CXMTO has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell growth and proliferation. CXMTO has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide levels in cells.
Biochemical and Physiological Effects
CXMTO has been shown to have several biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that CXMTO can induce apoptosis (programmed cell death) in cancer cells, as well as protect neurons from oxidative stress. In vivo studies have shown that CXMTO can reduce tumor growth in animal models of cancer, as well as improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using CXMTO in lab experiments is its unique chemical structure, which allows it to interact with certain enzymes and signaling pathways in cells. Another advantage is its potential for use in a variety of fields, including medicinal chemistry, material science, and organic electronics. However, one limitation of using CXMTO in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on CXMTO. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its use in the production of OLEDs and OFETs, as well as its potential as a hole-transporting material in perovskite solar cells. Further research is also needed to fully understand the mechanism of action of CXMTO and its interactions with enzymes and signaling pathways in cells.
合成法
The synthesis of CXMTO involves several steps, starting with the reaction of cyclohexylmethylamine and ethyl acetoacetate. The resulting product is then reacted with thiophene-2-carboxylic acid to form the intermediate compound. Finally, the intermediate compound is reacted with hydrazine hydrate to produce CXMTO.
科学的研究の応用
CXMTO has been extensively researched for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, CXMTO has been studied for its potential as an anti-cancer agent, as well as for its neuroprotective effects. In material science, CXMTO has been investigated for its use in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic electronics, CXMTO has been studied for its potential as a hole-transporting material in perovskite solar cells.
特性
IUPAC Name |
1-(cyclohexylmethyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-15-9-13(11-20(15)10-12-5-2-1-3-6-12)17-18-16(19-22-17)14-7-4-8-23-14/h4,7-8,12-13H,1-3,5-6,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFOYNGNQMFRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)

![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)
![2-chloro-N'-(phenylmethylidene)-N-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B2354446.png)
![tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2354448.png)
![10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2354449.png)
![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)

![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)

